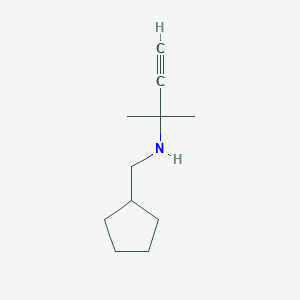
(Cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine is a specialized chemical compound with the molecular formula C11H19N and a molecular weight of 165.28 g/mol . This compound is characterized by its unique molecular structure, which includes a cyclopentylmethyl group and a 2-methylbut-3-yn-2-yl group attached to an amine functional group. It is primarily used in scientific research and development due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of (Cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine typically involves multiple steps, including the formation of the cyclopentylmethyl and 2-methylbut-3-yn-2-yl groups, followed by their attachment to the amine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1 Formation of Cyclopentylmethyl Group: This can be achieved through the reaction of cyclopentylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopentylmethyl chloride.
Step 2 Formation of 2-Methylbut-3-yn-2-yl Group: This involves the reaction of 2-methylbut-3-yn-2-ol with a halogenating agent to form 2-methylbut-3-yn-2-yl chloride.
Step 3 Attachment to Amine Group: The final step involves the nucleophilic substitution reaction between the cyclopentylmethyl chloride and 2-methylbut-3-yn-2-yl chloride with ammonia or a primary amine to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
(Cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Applications De Recherche Scientifique
(Cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of (Cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit or activate certain enzymes, leading to alterations in metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
(Cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
This compound: Another related compound with a different functional group, resulting in distinct chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
N-(cyclopentylmethyl)-2-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H19N/c1-4-11(2,3)12-9-10-7-5-6-8-10/h1,10,12H,5-9H2,2-3H3 |
Clé InChI |
BNWCFAAXWFUICJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)NCC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylphenyl)-2-[(2-methylpropyl)amino]ethan-1-OL](/img/structure/B13238774.png)
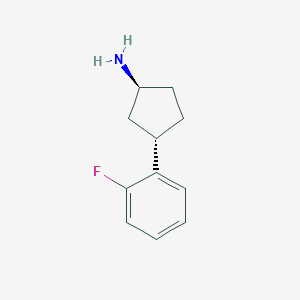

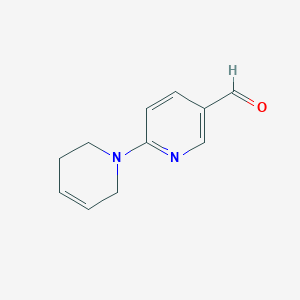
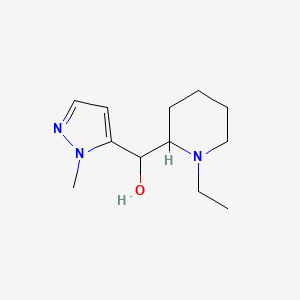
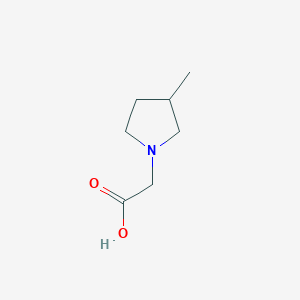
![5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B13238808.png)
![2,2-Dimethoxy-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13238816.png)
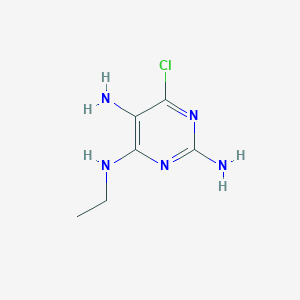
![6-(Oxolane-3-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13238826.png)
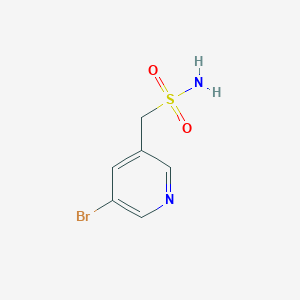
![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13238841.png)
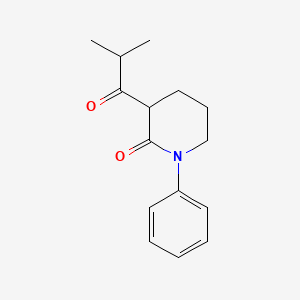
![[2-(2-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13238863.png)
